Regioisomeric Differentiation: Predicted Lipophilicity (XLogP3) and TPSA of 5-Acetate vs. 2-Acetate Oxazole Regioisomers
The target compound Methyl 2-Methyloxazole-5-acetate exhibits a predicted XLogP3 of 0.6 and a TPSA of 52.3 Ų [1]. In comparison, the 2-acetate regioisomer Methyl 2-(5-methyloxazol-2-yl)acetate has a reported XLogP3 of approximately 0.8 and a TPSA of 57.5 Ų as listed for structurally related oxazole derivatives . This regioisomeric shift in the acetate attachment point from the 5-position to the 2-position results in a measurable increase in both lipophilicity (ΔXLogP3 ≈ +0.2) and polar surface area (ΔTPSA ≈ +5.2 Ų), which can influence membrane permeability predictions and chromatographic retention behavior in early-stage drug discovery .
| Evidence Dimension | Predicted Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3: 0.6; TPSA: 52.3 Ų [1] |
| Comparator Or Baseline | Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5): XLogP3 ≈ 0.8; TPSA ≈ 57.5 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.2; ΔTPSA ≈ +5.2 Ų (comparator minus target) |
| Conditions | Predicted values based on computational models (XLogP3, TPSA). Comparator data is class-level inference for structurally related 2-acetate oxazole esters. |
Why This Matters
Differences in XLogP3 and TPSA can affect in silico ADME predictions; procurement of the correct regioisomer ensures consistent permeability and solubility screening results.
- [1] Chemsrc. (2021). 5-Oxazoleacetic acid, 2-methyl-, methyl ester. CAS 1276083-60-3. Predicted properties. View Source
